Emitefur

Description

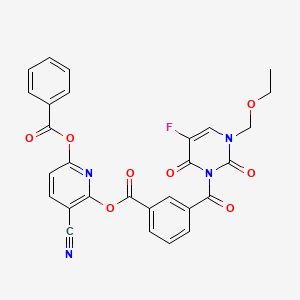

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSKMKRYHATLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149360 | |

| Record name | Emitefur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110690-43-2 | |

| Record name | Emitefur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110690-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emitefur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emitefur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMITEFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emitefur's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emitefur (also known as BOF-A2) is a novel oral fluoropyrimidine anti-cancer agent designed for enhanced efficacy and improved therapeutic index compared to traditional 5-fluorouracil (5-FU) therapy. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its unique dual-component system that leads to sustained anti-tumor activity. This document provides a comprehensive overview of the molecular pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows.

Introduction: The Rationale for this compound

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors for decades. However, its efficacy is often limited by rapid catabolism and the development of resistance. This compound was developed to overcome these limitations. It is a combination drug comprised of two key components:

-

1-ethoxymethyl-5-fluorouracil (EM-FU): A lipophilic prodrug of 5-FU, designed for improved oral absorption and conversion to the active 5-FU within the body.

-

3-cyano-2,6-dihydroxypyridine (CNDP): A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.

The co-administration of these two components results in sustained high concentrations of 5-FU in both plasma and tumor tissue, thereby enhancing its anti-neoplastic effects.[1][2]

Core Mechanism of Action: A Two-Pronged Attack

The anti-cancer activity of this compound is a direct consequence of the sustained exposure of tumor cells to 5-FU. This is achieved through a coordinated mechanism involving DPD inhibition by CNDP and the subsequent metabolic activation of 5-FU.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition by CNDP

CNDP is a highly potent and specific inhibitor of DPD, the rate-limiting enzyme in the catabolism of 5-FU. By inhibiting DPD, CNDP prevents the rapid breakdown of 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU).[3] This leads to a significant increase in the bioavailability and half-life of 5-FU, allowing for more of the active drug to reach the tumor cells.[1]

Quantitative Data on CNDP Inhibition of DPD:

| Parameter | Value | Species | Reference |

| IC50 | 4.4 nM | Rat Liver | [3] |

| Ki | 1.51 nM | Rat Liver | [3] |

Metabolic Activation of 5-FU and its Cytotoxic Effects

Once inside the cell, 5-FU is converted into three active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA replication and repair, ultimately leading to cell death.

-

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, leading to alterations in RNA processing and function, which can trigger apoptosis.

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, causing DNA damage and instability.

The sustained high levels of 5-FU achieved with this compound treatment lead to a more profound and prolonged inhibition of TS and increased incorporation into RNA and DNA, resulting in enhanced cytotoxicity compared to conventional 5-FU administration.

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis.

Induction of Cell Cycle Arrest

By disrupting DNA synthesis, this compound triggers cell cycle checkpoints, leading to an accumulation of cells in the S-phase.[3] This S-phase arrest prevents cells with damaged DNA from progressing through the cell cycle and dividing.

Quantitative Data on Cell Cycle Arrest:

| Treatment | Cell Cycle Phase | Percentage of Cells | Cell Line | Reference |

| BOF-A2 (15 mg/kg per day) | S-phase | 63 ± 6% | Human Squamous Cell Carcinoma | [3] |

| 5-FU (3.5 mg/kg per day) | S-phase | 43 ± 18% | Human Squamous Cell Carcinoma | [3] |

Activation of Apoptotic Pathways

The cellular stress induced by DNA damage and impaired RNA function following this compound treatment activates intrinsic apoptotic pathways. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

Quantitative Data on Apoptosis Induction:

| Treatment | Apoptotic Cells | Cell Line | Reference |

| BOF-A2 (15 mg/kg per day) | Nearly 50% | Human Squamous Cell Carcinoma | [3] |

| 5-FU (3.5 mg/kg per day) | About 20% | Human Squamous Cell Carcinoma | [3] |

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

Objective: To determine the inhibitory effect of CNDP on DPD activity.

Methodology:

-

Prepare a partially purified DPD enzyme from rat liver homogenate.

-

Incubate the enzyme with varying concentrations of CNDP.

-

Initiate the enzymatic reaction by adding 5-FU and NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the IC50 value, the concentration of CNDP that inhibits 50% of DPD activity.

-

Perform kinetic analysis using Lineweaver-Burk plots to determine the inhibition constant (Ki) and the type of inhibition.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Methodology:

-

Culture cancer cells in the presence of this compound or a vehicle control for a specified period.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by TUNEL Assay

Objective: To quantify the extent of apoptosis induced by this compound.

Methodology:

-

Treat cancer cells with this compound or a vehicle control.

-

Fix and permeabilize the cells.

-

Label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis, with biotin-dUTP using the enzyme terminal deoxynucleotidyl transferase (TdT).

-

Detect the incorporated biotin-dUTP with streptavidin conjugated to a fluorescent dye.

-

Visualize and quantify the fluorescently labeled apoptotic cells using fluorescence microscopy or flow cytometry.

Visualizations

This compound's Dual Mechanism of Action

Caption: this compound's dual mechanism of action.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis via flow cytometry.

Conclusion

This compound represents a significant advancement in fluoropyrimidine-based chemotherapy. Its innovative dual-component design, which combines a 5-FU prodrug with a potent DPD inhibitor, effectively overcomes the pharmacokinetic limitations of conventional 5-FU therapy. By ensuring sustained and elevated levels of active 5-FU at the tumor site, this compound enhances the inhibition of DNA synthesis and promotes robust induction of S-phase cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further research and the strategic development of novel combination therapies to maximize its clinical potential.

References

- 1. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of BOF‐A2, a New 5‐Fluorouracil Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibitory action of BOF-A2, a 5-fluorouracil derivative, on squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Emitefur (BOF-A2): A Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemistry, Mechanism of Action, and Clinical Landscape of a Novel 5-Fluorouracil Derivative

Abstract

Emitefur (BOF-A2) is a novel, orally bioavailable antimetabolite and a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). It represents a strategic combination of two key components: 1-ethoxymethyl-5-fluorouracil (EMFU), a prodrug of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of the primary enzyme responsible for 5-FU catabolism, dihydropyrimidine dehydrogenase (DPD). This dual-action design aims to enhance the therapeutic index of 5-FU by maintaining sustained and elevated plasma concentrations of the active drug, thereby improving its antitumor efficacy while potentially mitigating some of the toxicities associated with conventional 5-FU administration. This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, and a summary of key preclinical and clinical findings.

Chemical Identity and Structure

This compound is a complex molecule designed to release the active cytotoxic agent, 5-fluorouracil, and an agent to prolong its activity, upon metabolic activation.

Chemical Name: 3-((3-(Ethoxymethyl)-5-fluoro-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinyl)carbonyl)benzoic acid, 6-(benzoyloxy)-3-cyano-2-pyridinyl ester.[1]

Synonyms: BOF-A2[1]

Molecular Formula: C₂₈H₁₉FN₄O₈[1][2]

Molecular Weight: 558.47 g/mol [1][2]

Chemical Structure:

The chemical structure of this compound consists of the 1-ethoxymethyl derivative of 5-fluorouracil linked to the DPD inhibitor, 3-cyano-2,6-dihydroxypyridine.[3] A visual representation of the molecule is provided below.

Caption: Chemical structure of this compound (BOF-A2).

Mechanism of Action

The therapeutic effect of this compound is a result of the synergistic action of its two constituent components following oral administration and subsequent metabolic breakdown.

Upon ingestion, this compound is hydrolyzed to release 1-ethoxymethyl-5-fluorouracil (EMFU) and 3-cyano-2,6-dihydroxypyridine (CNDP).[4][5] EMFU, a masked form of 5-FU, is then converted to the active cytotoxic agent, 5-fluorouracil.[4][5] Concurrently, CNDP inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is primarily responsible for the degradation of 5-FU.[3][6][7] This inhibition of DPD leads to a prolonged half-life and sustained high concentrations of 5-FU in the plasma and tumor tissues.[4][5][8][9] The elevated levels of 5-FU exert their antineoplastic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1]

Caption: Mechanism of action of this compound (BOF-A2).

Preclinical and Clinical Data

This compound has been evaluated in several preclinical and clinical studies, demonstrating its potential as an anticancer agent.

Pharmacokinetic Data

Pharmacokinetic studies in animal models have shown that oral administration of this compound leads to sustained plasma concentrations of 5-FU. In Yoshida sarcoma-bearing rats given a 15 mg/kg oral dose of BOF-A2, the maximum blood concentrations were 2000 ng/ml for EMFU, 300 ng/ml for CNDP, and 40 ng/ml for 5-FU.[4][5] Notably, 5-FU levels in tumor tissue were significantly higher and more persistent than in the blood, remaining elevated for over 8 hours.[4][5]

| Parameter | Value | Species | Dose |

| EMFU Cmax (blood) | 2000 ng/ml | Rat | 15 mg/kg |

| CNDP Cmax (blood) | 300 ng/ml | Rat | 15 mg/kg |

| 5-FU Cmax (blood) | 40 ng/ml | Rat | 15 mg/kg |

Clinical Efficacy

Phase II clinical trials have investigated the efficacy of this compound in patients with advanced cancers.

In a multicenter phase II study involving patients with advanced gastric cancer, this compound was administered orally at a dose of 200 mg twice daily for 2 weeks, followed by a 2-week rest period.[10] The overall response rate was 38.1% (8 out of 21 evaluable patients), with one complete response and seven partial responses.[10] The median survival was 13 months for responders.[10]

| Parameter | Value |

| Number of Patients (evaluable) | 21 |

| Overall Response Rate | 38.1% |

| Complete Response (CR) | 4.8% (1 patient) |

| Partial Response (PR) | 33.3% (7 patients) |

| No Change (NC) | 23.8% (5 patients) |

| Progressive Disease (PD) | 38.1% (8 patients) |

| Median Survival (Responders) | 13 months |

Another phase II study evaluated this compound in 71 patients with advanced non-small cell lung cancer using the same dosing regimen.[6] The response rate among 62 evaluable patients was 18%.[6]

| Parameter | Value |

| Number of Patients (evaluable) | 62 |

| Overall Response Rate | 18% (11 patients) |

| Adenocarcinoma Responders | 8 out of 44 |

| Squamous Cell Carcinoma Responders | 3 out of 15 |

| No Change | 34 patients |

| Progressive Disease | 17 patients |

Safety and Tolerability

The primary adverse events associated with this compound treatment are gastrointestinal symptoms, myelosuppression, and skin symptoms.[10] In the gastric cancer trial, grade 3 or higher toxicities occurred in 26.1% of patients, all of which were reversible upon discontinuation of the drug.[10] In the NSCLC study, grade 2 or higher hematologic toxicities (leukopenia, thrombocytopenia, and anemia) were observed in 5-8% of patients, while non-hematologic toxicities like anorexia, nausea/vomiting, and diarrhea were reported in approximately 20% or fewer patients.[6]

Experimental Protocols

Synthesis of this compound (BOF-A2)

The synthesis of this compound involves the condensation of 3-[3-(chlorocarbonyl)benzoyl]-1-(ethoxymethyl)-5-fluorouracil with 6-benzoyloxy-3-cyano-2-hydroxypyridine.[11] This reaction is typically carried out in the presence of triethylamine in refluxing acetonitrile.[11] The starting materials are synthesized in separate preceding steps.[11]

Caption: Synthetic workflow for this compound (BOF-A2).

In Vivo Antitumor Activity Assay

The antitumor efficacy of this compound has been evaluated in various xenograft models. A general protocol involves the following steps:

-

Human cancer cell lines (e.g., gastric, colorectal, lung) are subcutaneously inoculated into nude mice.[8][9]

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

This compound is administered orally at specified doses and schedules (e.g., 17.5 to 30 mg/kg daily for 4 weeks).[9]

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors are excised and weighed, and the inhibition rate is calculated.

-

Blood and tumor tissue samples may be collected for pharmacokinetic analysis of 5-FU levels.[9]

Conclusion

This compound (BOF-A2) is a rationally designed oral 5-FU derivative that leverages a dual mechanism to enhance the therapeutic potential of 5-FU. By combining a prodrug of 5-FU with a DPD inhibitor, this compound achieves sustained and elevated levels of the active cytotoxic agent in both plasma and tumor tissue. Clinical studies have demonstrated its promising antitumor activity in advanced gastric and non-small cell lung cancers, with a manageable safety profile. Further research and clinical development are warranted to fully elucidate the role of this compound in the oncology treatment landscape.

References

- 1. This compound | C28H19FN4O8 | CID 65910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of BOF-A2, a new 5-fluorouracil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of BOF‐A2, a New 5‐Fluorouracil Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of a new 5-fluorouracil derivative, BOF-A2, in advanced non-small cell lung cancer. A multi-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Antitumor activity and metabolism of BOF-A2, a new 5-fluorouracil derivative, with human cancers xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, BOF-A2, Last-F-药物合成数据库 [drugfuture.com]

Emitefur: A Technical Guide to a Novel 5-Fluorouracil Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emitefur (also known as BOF-A2) is a novel, orally available mutual prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). It is a conjugate of 1-ethoxymethyl-5-FU (EMFU), a masked form of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. This unique design aims to enhance the therapeutic index of 5-FU by increasing its systemic exposure and tumor-site concentration while potentially reducing side effects associated with high peak plasma concentrations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical and clinical data, and detailed experimental protocols.

Introduction

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, gastric, and breast cancers. However, its clinical utility is often limited by a narrow therapeutic window, short plasma half-life due to rapid degradation by DPD, and significant inter-individual variability in patient response and toxicity. This compound was developed to overcome these limitations. By co-delivering 5-FU in a protected form with a DPD inhibitor, this compound is designed to provide sustained plasma concentrations of the active drug, leading to improved anti-tumor efficacy and a more favorable safety profile.

Mechanism of Action

This compound acts as a carrier for both a 5-FU prodrug and a DPD inhibitor. Following oral administration, this compound is absorbed and is designed to be hydrolyzed in the body to release 1-ethoxymethyl-5-fluorouracil (EMFU) and 3-cyano-2,6-dihydroxypyridine (CNDP). EMFU is subsequently converted to the active cytotoxic agent, 5-FU. Simultaneously, CNDP inhibits the DPD enzyme, preventing the rapid degradation of the newly formed 5-FU. This dual action is intended to increase the bioavailability and prolong the half-life of 5-FU, leading to greater and more sustained exposure of tumor cells to the drug. The active metabolites of 5-FU exert their anticancer effects through the inhibition of thymidylate synthase and the incorporation into RNA and DNA.

Synthesis of this compound

The synthesis of this compound involves the preparation of its two key components, 1-ethoxymethyl-5-fluorouracil and 3-cyano-2,6-dihydroxypyridine, followed by their coupling. A plausible synthetic route is described below based on available literature.

Synthesis of 1-ethoxymethyl-5-fluorouracil

A detailed protocol for the synthesis of 1-ethoxymethyl-5-fluorouracil was not found in the search results. However, a general method for the N1-alkoxymethylation of 5-fluorouracil can be inferred.

Protocol:

-

Silylation of 5-Fluorouracil: 5-Fluorouracil is reacted with a silylating agent, such as hexamethyldisilazane (HMDS), to protect the hydroxyl groups and increase its solubility in organic solvents.

-

Alkoxymethylation: The silylated 5-fluorouracil is then reacted with chloromethyl ethyl ether in an appropriate aprotic solvent.

-

Desilylation: The protecting silyl groups are removed, typically by treatment with an alcohol, to yield 1-ethoxymethyl-5-fluorouracil.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Synthesis of 3-cyano-2,6-dihydroxypyridine (CNDP)

Several methods for the synthesis of 3-cyano-2,6-dihydroxypyridine have been reported. One common approach is the reaction of ethyl cyanoacetate with a 1,3-dicarbonyl compound.

Protocol:

-

Reaction Setup: A reaction vessel is charged with a suitable base, such as sodium ethoxide, in an alcoholic solvent.

-

Addition of Reactants: Ethyl cyanoacetate and a suitable 1,3-dicarbonyl equivalent are added to the reaction mixture.

-

Cyclization: The mixture is heated to induce a condensation and cyclization reaction.

-

Acidification: After the reaction is complete, the mixture is cooled and acidified to precipitate the 3-cyano-2,6-dihydroxypyridine.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization.

Coupling of 1-ethoxymethyl-5-fluorouracil and CNDP

The final step involves the formation of a covalent bond between the two components. A potential method involves an ester linkage.[1]

Protocol:

-

Activation of CNDP: One of the hydroxyl groups of CNDP is reacted with an activating agent, such as isophthaloyl chloride, to form an intermediate.[1]

-

Coupling Reaction: The activated CNDP derivative is then reacted with 1-ethoxymethyl-5-fluorouracil in the presence of a suitable base to form the final this compound conjugate.[1]

-

Purification: The final product, this compound, is purified by chromatographic methods to remove any unreacted starting materials and byproducts.[1]

Preclinical and Clinical Data

In Vitro Efficacy

A phase I clinical trial reported that the mean steady-state concentration of plasma 5-FU after this compound administration was ≥ 24 ng/mL, which was 184-fold greater than the minimum effective cytotoxic concentration determined in vitro.[2]

Preclinical In Vivo Studies

A study in murine tumors investigated the combined effect of this compound and radiation.[3][4]

| Animal Model | Treatment Group | Outcome Measure | Result |

| SCCVII Tumor Bearing Mice | 25 mg/kg this compound (5 administrations) | Mean Tumor Growth Delay | 8.1 days |

| SCCVII Tumor Bearing Mice | 4 Gy Radiation (5 fractions) | Mean Tumor Growth Delay | 10.4 days |

| SCCVII Tumor Bearing Mice | 25 mg/kg this compound + 4 Gy Radiation (5 treatments) | Mean Tumor Growth Delay | 22.1 days |

| EMT6 Tumor Bearing Mice | 25 mg/kg this compound + 5 Gy Radiation (4 fractions) | Tumor Growth | Effect was lower than that of four fractions of 7.5 Gy |

Phase I Clinical Trial in Refractory Solid Tumors

A Phase I dose-escalating trial evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[2]

| Dose Cohort | Dosing Regimen | Dose-Limiting Toxicities (DLT) |

| 1 | 300 mg/m² PO TID | Grade 3 stomatitis, diarrhea, leukopenia |

| 2 | 200 mg/m² PO TID | Grade 3 stomatitis, diarrhea, leukopenia |

| 3 | 200 mg/m² PO BID | Well-tolerated |

| 4 | 250 mg/m² PO BID | Grade 3 stomatitis, diarrhea, leukopenia |

Pharmacokinetics: Prolonged systemic exposure to 5-FU was maintained, with a mean steady-state concentration ≥ 24 ng/mL.[2] Efficacy: One partial response and five patients with stable disease for over 6 months were observed.[2]

Phase II Clinical Trial in Advanced Gastric Cancer

A multicenter Phase II study assessed the efficacy and safety of this compound in patients with advanced gastric cancer.[5]

Patient Characteristics

| Characteristic | Value |

| Number of Patients | 24 |

| Evaluable for Response | 21 |

| Evaluable for Toxicity | 23 |

| Previously Treated | 45.8% |

Efficacy

| Response | Percentage (Number) |

| Overall Response Rate | 38.1% (8/21) |

| Complete Response (CR) | 4.8% (1/21) |

| Partial Response (PR) | 33.3% (7/21) |

| No Change (NC) | 23.8% (5/21) |

| Progressive Disease (PD) | 38.1% (8/21) |

| Median Survival | |

| Responders | 13 months |

| No Change | 7 months |

| Progressive Disease | 2 months |

Toxicity

| Adverse Event | Grade ≥ 3 |

| Gastrointestinal Symptoms | Reported |

| Myelosuppression | Reported |

| Skin Symptoms | Reported |

| Overall Grade ≥ 3 Toxicity | 26.1% (6/23) |

Phase II Clinical Trial in Advanced Non-Small Cell Lung Cancer (NSCLC)

A multi-center Phase II study evaluated the efficacy and safety of this compound in patients with NSCLC.[6]

Efficacy

| Response | Percentage (Number) |

| Overall Response Rate | 18% (11/62) |

| Adenocarcinoma Responders | 8/44 |

| Squamous Cell Carcinoma Responders | 3/15 |

Toxicity

| Adverse Event | Grade ≥ 2 Incidence |

| Leukopenia | 5-8% |

| Thrombocytopenia | 5-8% |

| Anemia | 5-8% |

| Anorexia | ~20% or lower |

| Nausea/Vomiting | ~20% or lower |

| Diarrhea | ~20% or lower |

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Phase II Clinical Trial in Advanced Gastric Cancer (Methodology Summary)[5]

Objective: To assess the antineoplastic effects and toxicity of this compound in patients with advanced gastric cancer.

Study Design: Multicenter, open-label, single-arm, late phase II study.

Patient Population: Patients with histologically confirmed advanced gastric cancer.

Treatment Regimen:

-

This compound was administered orally at a dose of 200 mg twice daily.

-

Each treatment course consisted of 2 weeks of administration followed by a 2-week withdrawal period.

-

Patients were scheduled to receive a minimum of two courses.

Assessments:

-

Efficacy: Tumor response was evaluated according to standard criteria (e.g., RECIST or WHO).

-

Toxicity: Adverse events were monitored and graded according to a standardized scale (e.g., NCI-CTC).

-

Survival: Overall survival was tracked from the start of treatment.

Statistical Analysis:

-

The primary endpoint was the overall response rate.

-

Secondary endpoints included duration of response, survival, and safety.

-

Confidence intervals were calculated for the response rate.

Conclusion

This compound represents a rational and innovative approach to improving the therapeutic efficacy of 5-FU. By combining a 5-FU prodrug with a DPD inhibitor, this compound has demonstrated the potential to provide sustained levels of the active drug, leading to promising anti-tumor activity in preclinical and clinical studies. The data from the Phase II trial in advanced gastric cancer are particularly encouraging. However, the observed toxicities, although manageable, warrant further investigation and optimization of the dosing regimen. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound and on exploring its potential in combination with other anticancer agents.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Phase I assessment of the pharmacokinetics, metabolism, and safety of this compound in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of a new 5-fluorouracil derivative, BOF-A2, in advanced non-small cell lung cancer. A multi-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Dihydropyrimidine Dehydrogenase (DPYD) Inhibition in the Formulation and Efficacy of Emitefur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emitefur (also known as BOF-A2) is a novel oral anticancer agent designed to enhance the therapeutic window of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. This technical guide delves into the core of this compound's formulation, focusing on the indispensable role of its dihydropyrimidine dehydrogenase (DPYD) inhibitor component, 3-cyano-2,6-dihydroxypyridine (CNDP). By reversibly inhibiting DPYD, the primary enzyme responsible for the catabolism of 5-FU, CNDP significantly increases the bioavailability and antitumor activity of 5-FU. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Challenge of 5-Fluorouracil Therapy and the Advent of this compound

5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, including gastric, colorectal, and breast cancers, for decades.[1] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway, and the misincorporation of its metabolites into RNA and DNA.[2] However, the clinical utility of 5-FU is hampered by its rapid and extensive catabolism, primarily by the enzyme dihydropyrimidine dehydrogenase (DPYD).[3] This enzymatic degradation leads to a short plasma half-life and variable inter-patient bioavailability, necessitating intravenous administration and contributing to a narrow therapeutic index.[4]

To overcome these limitations, this compound was developed as an oral formulation combining a 5-FU prodrug, 1-ethoxymethyl-5-fluorouracil, with a potent DPYD inhibitor, 3-cyano-2,6-dihydroxypyridine (CNDP).[5] This innovative approach aims to maintain therapeutic concentrations of 5-FU over a prolonged period, thereby enhancing its efficacy while potentially reducing toxicity associated with high peak plasma concentrations.

The DPYD Inhibitor: 3-Cyano-2,6-dihydroxypyridine (CNDP)

The cornerstone of this compound's enhanced therapeutic profile is CNDP, a potent and specific inhibitor of DPYD.

Mechanism of DPYD Inhibition

CNDP acts as a competitive inhibitor of DPYD, preventing the enzymatic conversion of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU).[5] This inhibition is crucial as over 80% of an administered 5-FU dose is typically catabolized by DPYD.[3] By blocking this primary metabolic pathway, CNDP ensures that a higher concentration of active 5-FU is available to exert its cytotoxic effects on tumor cells.

Potency of CNDP

In vitro studies have demonstrated the high potency of CNDP as a DPYD inhibitor. The concentration of CNDP required to inhibit 50% of DPYD activity (IC50) has been determined to be 4.4 nM.[5] Furthermore, kinetic analysis has revealed a mixed type of inhibition with an inhibition constant (Ki) of 1.51 nM.[5] This high affinity for DPYD underscores the effectiveness of CNDP in modulating 5-FU metabolism at clinically relevant doses.

Quantitative Data from Clinical and Preclinical Studies

The inclusion of CNDP in the this compound formulation has translated into significant improvements in efficacy and a manageable safety profile in clinical and preclinical settings.

Efficacy Data

A multicenter Phase II clinical trial of this compound in patients with advanced gastric cancer demonstrated promising antitumor activity.[6] The key efficacy findings are summarized in the table below.

| Efficacy Endpoint | Result | 95% Confidence Interval |

| Overall Response Rate (ORR) | 38.1% (8/21) | 17.3% - 58.9% |

| Complete Response (CR) | 4.8% (1/21) | - |

| Partial Response (PR) | 33.3% (7/21) | - |

| Median Survival | ||

| Responders | 13 months | - |

| Stable Disease | 7 months | - |

| Progressive Disease | 2 months | - |

| Data from a Phase II study in patients with advanced gastric cancer.[6] |

Preclinical studies in murine tumor models have also shown a significant dose-dependent antitumor effect of this compound, with a notable increase in tumor growth delay compared to control groups.[7][8]

Safety and Tolerability

The safety profile of this compound has been evaluated in clinical trials, with the most common adverse events being gastrointestinal symptoms, myelosuppression, and skin toxicities.[6] The majority of these events were manageable and reversible upon discontinuation of the drug.

| Adverse Event Category | Grade 3 or Higher Toxicity |

| Overall | 26.1% (6/23) |

| Gastrointestinal Symptoms | Reported |

| Myelosuppression | Reported |

| Skin Symptoms | Reported |

| Data from a Phase II study in patients with advanced gastric cancer.[6] |

Pharmacokinetic Insights

While specific human pharmacokinetic parameters for this compound from a dedicated Phase I study are not publicly available, preclinical data and studies with other oral fluoropyrimidines containing DPYD inhibitors provide valuable insights. In mice, the administration of this compound resulted in sustained plasma concentrations of 5-FU.[5] Studies with S-1, another oral fluoropyrimidine containing a DPYD inhibitor (gimeracil), have shown a significant increase in the area under the curve (AUC) and a prolonged half-life of 5-FU compared to 5-FU administered alone.[9][10] This modulation of 5-FU pharmacokinetics is the key to the enhanced efficacy of these combination therapies.

| DPYD Inhibitor | IC50 | Ki |

| CNDP | 4.4 nM | 1.51 nM (mixed type) |

| In vitro inhibition of DPYD.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and DPYD inhibition.

Clinical Trial Protocol for Efficacy and Safety Assessment of this compound

Objective: To evaluate the antitumor activity and safety profile of orally administered this compound in patients with advanced solid tumors.

Study Design: An open-label, single-arm, multicenter Phase II clinical trial.

Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors who have failed standard therapy. Key inclusion criteria include measurable disease, adequate organ function, and an ECOG performance status of 0-1.

Treatment Regimen: this compound is administered orally at a dose of 200 mg twice daily for 14 consecutive days, followed by a 14-day rest period, constituting one 28-day cycle.[6] Treatment is continued until disease progression or unacceptable toxicity.

Efficacy Assessment: Tumor response is evaluated every two cycles according to Response Evaluation Criteria in Solid Tumors (RECIST). Primary endpoint is the Overall Response Rate (ORR). Secondary endpoints include Progression-Free Survival (PFS) and Overall Survival (OS).

Safety Assessment: Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Laboratory parameters (hematology, chemistry) are assessed at baseline and at regular intervals throughout the study.

Protocol for Pharmacokinetic Analysis of 5-FU in Plasma

Objective: To determine the pharmacokinetic profile of 5-FU following oral administration of this compound.

Sample Collection: Blood samples (5 mL) are collected in EDTA-containing tubes at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: Plasma concentrations of 5-FU are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][11]

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Chromatography: Separation is achieved on a C18 reverse-phase column with an isocratic mobile phase.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

In Vitro DPYD Inhibition Assay

Objective: To determine the inhibitory potency of CNDP on DPYD activity.

Enzyme Source: Partially purified DPYD from rat liver or recombinant human DPYD.

Assay Principle: The assay measures the conversion of [6-³H]5-FU to its metabolites in the presence and absence of the inhibitor (CNDP).

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the DPYD enzyme.

-

Add varying concentrations of CNDP to the reaction mixture.

-

Initiate the reaction by adding [6-³H]5-FU.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding an acid.

-

Separate the substrate from the product using an anion-exchange column.

-

Quantify the amount of radioactive product using liquid scintillation counting.

Data Analysis: The percentage of DPYD inhibition is calculated for each CNDP concentration. The IC50 value is determined by fitting the data to a dose-response curve. The inhibition constant (Ki) is determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Visualizing the Core Mechanisms

Diagrams illustrating the key signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in this compound's mechanism of action and its evaluation.

References

- 1. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nvkc.nl [nvkc.nl]

- 3. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The combined antitumour effect of a new 5-fluorouracil derivative, BOF-A2, and radiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I and pharmacokinetic study of the oral fluoropyrimidine S-1 on a once-daily-for-28-day schedule in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

Emitefur: A Technical Guide to its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emitefur (also known as BOF-A2) is a novel oral fluoropyrimidine derivative designed to enhance the therapeutic efficacy of 5-fluorouracil (5-FU). It is a mutual prodrug composed of a 1-ethoxymethyl derivative of 5-FU and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), 3-cyano-2,6-dihydroxypyridine (CNDP), in a 1:1 molar ratio. This unique composition allows for sustained plasma concentrations of 5-FU and its preferential accumulation in tumor tissue, thereby augmenting its antineoplastic activity while potentially mitigating systemic toxicity. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, antineoplastic properties, and the experimental methodologies used in its evaluation.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and gastric cancers. Its clinical utility, however, is often limited by a narrow therapeutic index and the development of drug resistance. A major factor contributing to these limitations is the rapid catabolism of 5-FU by the enzyme dihydropyrimidine dehydrogenase (DPD), which is ubiquitously expressed in the body, especially in the liver. This compound was developed to overcome these challenges by co-administering a masked form of 5-FU with a DPD inhibitor. This approach aims to improve the pharmacokinetic profile of 5-FU, leading to enhanced antitumor effects.

Mechanism of Action

This compound's mechanism of action is intrinsically linked to that of its active metabolite, 5-FU. Upon oral administration, this compound is absorbed and subsequently hydrolyzed to release 1-ethoxymethyl-5-fluorouracil (EM-FU), a masked form of 5-FU, and the DPD inhibitor, CNDP. EM-FU is then metabolized to 5-FU. The co-released CNDP inhibits DPD, the rate-limiting enzyme in 5-FU catabolism, leading to a significant increase in the bioavailability and half-life of 5-FU.

The cytotoxic effects of 5-FU are mediated through two primary pathways:

-

Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA and DNA: The 5-FU metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting RNA processing and function. Another metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage and apoptosis.

By inhibiting DPD, this compound ensures a sustained and elevated level of 5-FU, maximizing its impact on these cytotoxic pathways within the tumor microenvironment.

Signaling Pathway of 5-Fluorouracil

The following diagram illustrates the metabolic activation and mechanism of action of 5-FU, the active component of this compound.

Caption: Metabolic activation of 5-FU and its cytotoxic effects.

Preclinical Antineoplastic Properties

Table 1: In Vivo Efficacy of this compound in Murine Tumor Models

| Tumor Model | Host | Drug Administration | Efficacy Endpoint | Result | Reference |

| Sarcoma-180 | Mice | Oral | ED50 | 25 mg/kg | [1] |

| Yoshida Sarcoma | Rats | Oral | ED50 | 15 mg/kg | [1] |

| SCCVII | C3H/He Mice | Oral (25 mg/kg x 5) | Mean Tumor Growth Delay | 8.1 days | [2] |

| SCCVII | C3H/He Mice | Oral (25 mg/kg) + Radiation (4 Gy x 5) | Mean Tumor Growth Delay | 22.1 days | [2] |

| EMT6 | Mice | Oral (25 mg/kg) + Radiation (5 Gy x 4) | Tumor Growth Delay | Additive effect | [2] |

Table 2: Antitumor Activity of this compound in Human Cancer Xenograft Models

| Cancer Type | Xenograft Strain | Drug Administration | Tumor Growth Inhibition Rate | Reference |

| Gastric Cancer | H-81 | 17.5 - 30 mg/kg p.o. daily for 4 weeks | >92% | [3] |

| Colorectal Cancer | H-143 | 17.5 - 30 mg/kg p.o. daily for 4 weeks | >92% | [3] |

| Breast Cancer | H-31 | 17.5 - 30 mg/kg p.o. daily for 4 weeks | >92% | [3] |

| Gastric Cancer | H-111 (low 5-FU sensitivity) | 17.5 - 30 mg/kg p.o. daily for 4 weeks | Effective | [3] |

| Pancreatic Cancer | H-48 (low 5-FU sensitivity) | 17.5 - 30 mg/kg p.o. daily for 4 weeks | Effective | [3] |

| Gastric Cancer | H-81 | 30 or 35 mg/kg p.o. 3-4 times/week for 4 weeks | ≥80% (tumor regression) | [4] |

| Colorectal Cancer | H-143 | 30 or 35 mg/kg p.o. 3-4 times/week for 4 weeks | ≥80% | [4] |

| Lung Cancer | H-74 (low 5-FU sensitivity) | 30 or 35 mg/kg p.o. 3-4 times/week for 4 weeks | Effective | [4] |

Clinical Studies

A Phase II clinical trial of this compound was conducted in patients with advanced gastric cancer. The key findings are summarized below.

Table 3: Phase II Clinical Trial of this compound in Advanced Gastric Cancer

| Parameter | Value | Reference |

| Number of Evaluable Patients | 21 | [5] |

| Dosing Regimen | 200 mg orally, twice daily for 2 weeks, followed by a 2-week rest period | [5] |

| Overall Response Rate | 38.1% (8/21) | [5] |

| Complete Response (CR) | 4.8% (1/21) | [5] |

| Partial Response (PR) | 33.3% (7/21) | [5] |

| Median Survival (Responders) | 13 months | [5] |

| Median Survival (No Change) | 7 months | [5] |

| Median Survival (Progressive Disease) | 2 months | [5] |

| Grade 3 or Higher Toxicities | 26.1% (6/23) | [5] |

| Major Adverse Events | Gastrointestinal symptoms, myelosuppression, skin symptoms | [5] |

Experimental Protocols

The following sections provide generalized methodologies for the key preclinical experiments cited in this guide.

Human Tumor Xenograft Studies in Nude Mice

This protocol describes a general procedure for evaluating the antitumor activity of this compound using human cancer xenografts in immunodeficient mice.

-

Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu), 6-8 weeks old, are used. Animals are housed in a sterile environment.

-

Tumor Implantation: Human tumor fragments (from patient-derived xenografts) or cultured cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 0.1-0.2 mL of sterile saline or culture medium) are implanted subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: Volume = (length x width²) / 2.

-

Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound is administered orally (p.o.) via gavage at the specified doses and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: The primary endpoint is tumor growth inhibition. The tumor growth inhibition rate (%) is calculated at the end of the study using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity.

Tumor Growth Delay Assay

This assay is used to assess the cytostatic effect of a treatment, measuring the time it takes for a tumor to regrow to a certain size after treatment.

-

Animal and Tumor Model: As described in the xenograft protocol, a suitable murine tumor model (e.g., SCCVII in C3H/He mice) is used.

-

Treatment: When tumors reach a predetermined size, animals are treated with this compound, radiation, or a combination of both, as per the study design.

-

Tumor Measurement: Tumor volumes are measured regularly until they reach a multiple of their initial volume (e.g., 2 to 4 times the volume at the start of treatment).

-

Calculation of Tumor Growth Delay: The time taken for each tumor to reach the endpoint volume is recorded. The tumor growth delay is calculated as the difference in the median time for the tumors in the treated group to reach the endpoint volume compared to the control group.

Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical assessment of this compound's antineoplastic properties.

Caption: A generalized workflow for preclinical evaluation.

Conclusion

This compound represents a rational and promising approach to enhancing the therapeutic potential of 5-FU. By inhibiting DPD-mediated catabolism, it achieves sustained and elevated levels of 5-FU, leading to significant antitumor activity in a range of preclinical models, including those with low sensitivity to conventional fluoropyrimidines. The results of the Phase II clinical trial in advanced gastric cancer further support its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate the clinical benefits of this compound in various solid tumors.

References

Emitefur: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emitefur (BOF-A2) is a rationally designed oral fluoropyrimidine derivative developed to enhance the therapeutic window of 5-fluorouracil (5-FU). It is a mutual prodrug that combines a 5-FU derivative, 1-ethoxymethyl-5-fluorouracil, with a potent dihydropyrimidine dehydrogenase (DPD) inhibitor, 3-cyano-2,6-dihydroxypyridine (CNDP). This design aims to overcome the primary limitations of 5-FU, namely its rapid catabolism by DPD and the associated toxicities. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Rationale for this compound

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors, particularly gastrointestinal cancers, for decades. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, the clinical utility of 5-FU is hampered by its rapid and extensive catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of over 80% of the administered dose. This rapid degradation leads to a short plasma half-life and necessitates continuous infusion to maintain therapeutic concentrations. Furthermore, inter-individual variability in DPD activity can lead to unpredictable toxicity profiles.

To address these challenges, this compound was developed in 1989 as a third-generation oral 5-FU derivative. The core concept behind this compound is the co-administration of a 5-FU prodrug with a DPD inhibitor in a single molecule. This approach is designed to increase the bioavailability and prolong the half-life of 5-FU, thereby enhancing its antitumor efficacy while potentially reducing its toxicity.

Discovery and Preclinical Development

Synthesis of this compound

2.1.1. Synthesis of 1-(Ethoxymethyl)-5-fluorouracil: The synthesis of N1-alkoxymethyl derivatives of 5-fluorouracil typically involves the reaction of 5-fluorouracil with an appropriate chloromethyl ether. For 1-(ethoxymethyl)-5-fluorouracil, this would involve reacting 5-fluorouracil with chloromethyl ethyl ether.

2.1.2. Synthesis of 3-Cyano-2,6-dihydroxypyridine (CNDP): Several methods for the preparation of 3-cyano-2,6-dihydroxypyridine and its sodium salt have been reported. One approach involves the reaction of ethyl propiolate with cyanoacetamide in the presence of a base. Another method describes the reaction of a substituted uracil compound with cyanoacetamide.[1]

Preclinical Antitumor Activity

This compound has demonstrated significant antitumor activity in various preclinical models. In nude mice xenografted with human cancers, intermittent oral administration of this compound was effective against five out of six human cancer strains, including those relatively insensitive to 5-FU and its other derivatives.[2] The drug showed remarkable efficacy against H-81 and H-143 human cancer xenografts, causing tumor regression in mice bearing H-81 tumors.[2]

In combination with radiation, this compound has also shown a significant antitumor effect in murine tumor models (SCCVII and EMT6).[3][4]

Table 1: Preclinical In Vivo Efficacy of this compound in Murine Tumor Models

| Tumor Model | Treatment | Endpoint | Result |

| SCCVII | 25 mg/kg this compound (5 administrations) | Mean Tumor Growth Delay | 8.1 days[3] |

| SCCVII | 4 Gy Radiation (5 fractions) | Mean Tumor Growth Delay | 10.4 days[3] |

| SCCVII | 25 mg/kg this compound + 4 Gy Radiation (5x) | Mean Tumor Growth Delay | 22.1 days[3] |

| EMT6 | 25 mg/kg this compound + 5 Gy Radiation (4x) | Antitumor Effect | Lower than four fractions of 7.5 Gy radiation alone.[3][4] |

| SCCVII | 25 mg/kg this compound + 2.8 Gy Radiation (10x) | Antitumor Effect | Much higher than ten fractions of 4.2 Gy radiation alone.[3][4] |

Mechanism of Action

The therapeutic effect of this compound is a result of the combined actions of its two components following in vivo activation.

DPD Inhibition by 3-Cyano-2,6-dihydroxypyridine (CNDP)

CNDP is a potent inhibitor of DPD, the rate-limiting enzyme in 5-FU catabolism. By inhibiting DPD, CNDP prevents the rapid degradation of 5-FU, leading to a prolonged plasma half-life and increased systemic exposure to the active drug.

Cytotoxicity of 5-Fluorouracil (5-FU)

Once released from its prodrug form, 5-FU exerts its anticancer effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the reduced folate cofactor, leading to the inhibition of thymidine synthesis and subsequent disruption of DNA replication.

-

Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to errors in transcription and replication and ultimately triggering cell death.

Clinical Development

This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with advanced solid tumors.

Phase I Clinical Trial

A Phase I dose-escalating trial was conducted in patients with advanced solid tumors to determine the toxicities, dose-limiting toxicities (DLT), maximum-tolerated dose (MTD), and pharmacokinetic profile of this compound.[5]

4.1.1. Study Design:

-

Dose Escalation Cohorts:

-

Cohort 1: 300 mg/m² orally three times daily (tid)

-

Cohort 2: 200 mg/m² orally tid

-

Cohort 3: 200 mg/m² orally twice daily (bid)

-

Cohort 4: 250 mg/m² orally bid

-

-

Treatment Schedule: 14 consecutive days of treatment followed by a 7-day rest period for each cycle.[5]

4.1.2. Pharmacokinetics: Pharmacokinetic analysis revealed that prolonged systemic exposure to 5-FU was maintained with the administration of this compound at a dose of 200 mg bid for 14 days.[5] The mean steady-state concentration of plasma 5-FU was ≥ 24 ng/mL, which is significantly higher than the minimum effective cytotoxic concentration observed in vitro.[5] Notably, there was no evidence of circadian variation in 5-FU trough levels at steady-state, indicating consistent drug exposure.[5]

Table 2: Phase I Dose-Limiting Toxicities

| Cohort | Dose | DLTs Observed |

| 1 | 300 mg/m² PO tid | Grade 3 stomatitis, diarrhea, leukopenia[5] |

| 2 | 200 mg/m² PO tid | Grade 3 stomatitis, diarrhea, leukopenia[5] |

| 3 | 200 mg/m² PO bid | Well-tolerated |

| 4 | 250 mg/m² PO bid | Grade 3 stomatitis, diarrhea, leukopenia[5] |

4.1.3. Safety and Efficacy: Dose-limiting toxicities, including grade 3 stomatitis, diarrhea, and leukopenia, were observed in cohorts 1, 2, and 4.[5] The dose of 200 mg orally twice daily for 14 days followed by 7 days of rest was determined to be well-tolerated.[5] In terms of antitumor activity, one patient in cohort 3 achieved a partial response, and five patients maintained stable disease for over six months.[5]

Phase II Clinical Trial in Advanced Gastric Cancer

A multicenter late-phase II study assessed the efficacy and safety of this compound in patients with advanced gastric cancer.[6]

4.2.1. Study Design:

-

Patient Population: Patients with advanced gastric cancer. A portion of the patients (45.8%) had received prior anticancer drug treatment.[6]

-

Treatment Regimen: 200 mg of this compound administered orally twice daily for 2 weeks, followed by a 2-week withdrawal period.[6]

4.2.2. Efficacy: The study demonstrated a promising response rate in this patient population.

Table 3: Phase II Efficacy Results in Advanced Gastric Cancer

| Endpoint | Result |

| Overall Response Rate (ORR) | 38.1% (8/21 patients)[6] |

| - Complete Response (CR) | 4.8% (1 patient)[6] |

| - Partial Response (PR) | 33.3% (7 patients)[6] |

| Response Rate for Primary Lesion | 33.3% (3/9 patients)[6] |

| Disease Control Rate | 61.9% (No Change: 23.8% + PR/CR: 38.1%)[6] |

| Median Survival (Responders) | 13 months[6] |

| Median Survival (No Change) | 7 months[6] |

| Median Survival (Progressive Disease) | 2 months[6] |

4.2.3. Safety: The major adverse events observed were gastrointestinal symptoms, myelosuppression, and skin symptoms.[6] Grade 3 or higher toxicities occurred in 26.1% of patients and were reversible upon discontinuation of the drug.[6]

Experimental Protocols

In Vivo Tumor Growth Delay Assay (Murine Model)

This protocol outlines a general procedure for assessing the antitumor activity of this compound in combination with radiation in a murine xenograft model, based on the described studies.[3][4]

5.1.1. Cell Lines and Animal Models:

-

SCCVII (squamous cell carcinoma) and EMT6 (mammary sarcoma) tumor cells.

-

Syngeneic mice appropriate for the chosen cell lines.

5.1.2. Tumor Implantation:

-

Inject a suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells) subcutaneously into the flank or other suitable site of the mice.

-

Allow tumors to grow to a palpable size (e.g., 5-8 mm in diameter).

5.1.3. Treatment Groups:

-

Control (vehicle)

-

This compound alone (e.g., 12.5 mg/kg and 25 mg/kg, administered orally)

-

Radiation alone (e.g., single or fractionated doses)

-

This compound in combination with radiation.

5.1.4. Treatment Administration:

-

Administer this compound orally at the specified doses and schedule.

-

Deliver radiation to the tumor site using a shielded irradiator.

5.1.5. Data Collection:

-

Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate tumor volume using the formula: (length x width²) / 2.

-

Monitor animal body weight and general health.

5.1.6. Endpoint Analysis:

-

Calculate the tumor growth delay, defined as the time for tumors in the treated groups to reach a predetermined size (e.g., double the initial volume) minus the time for tumors in the control group to reach the same size.

Conclusion

This compound represents a significant effort in the rational design of fluoropyrimidine chemotherapy. By combining a 5-FU prodrug with a potent DPD inhibitor, this compound successfully addresses the key pharmacokinetic limitations of 5-FU, leading to prolonged exposure and enhanced antitumor activity. Clinical trials have demonstrated its potential in the treatment of advanced gastric cancer, with a manageable safety profile. Further research and clinical development may continue to define the optimal role of this compound in the therapeutic armamentarium against solid tumors.

References

- 1. CN108341771B - A kind of preparation method of 3-cyano-2,6-dihydroxypyridine sodium hydrate - Google Patents [patents.google.com]

- 2. [Antitumor activity of BOF-A2, a new 5-fluorouracil derivative, against human cancers xenografted in nude mice by intermittent administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined effect of clinically relevant doses of this compound, a new 5-fluorouracil derivative, and radiation in murine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I assessment of the pharmacokinetics, metabolism, and safety of this compound in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Emitefur: A Pharmacological Deep Dive

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Emitefur (also known as BOF-A2) is a novel, orally administered fluoropyrimidine anticancer agent. It is a compound designed to improve the therapeutic index of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, particularly gastrointestinal cancers. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

This compound is a combination drug consisting of two key components:

-

1-ethoxymethyl-5-fluorouracil (EM-FU): A prodrug of 5-fluorouracil.

-

3-cyano-2,6-dihydroxypyridine (CNDP): A potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).

The rationale behind this combination is to modulate the pharmacokinetics of 5-FU to enhance its antitumor activity and reduce systemic toxicity. DPD is the rate-limiting enzyme in the catabolism of 5-FU, rapidly degrading it to inactive metabolites. By inhibiting DPD, CNDP prevents the rapid breakdown of 5-FU, leading to sustained and elevated concentrations of the active drug within the tumor tissue.

The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. This inhibition leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA synthesis and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells. Other active metabolites of 5-FU can also be incorporated into RNA and DNA, further contributing to its cytotoxic effects.

Signaling Pathway of this compound's Action

Quantitative Pharmacological Data

Enzyme Inhibition

| Compound | Target Enzyme | Parameter | Value | Species | Reference |

| CNDP | Dihydrouracil Dehydrogenase (DHUDase) | IC50 | 4.4 nM | Rat (liver) | [1] |

| CNDP | Dihydrouracil Dehydrogenase (DHUDase) | Ki | 1.51 nM | Rat (liver) | [1] |

No specific Ki or IC50 values for the inhibition of thymidylate synthase by the active metabolites of this compound have been identified in the reviewed literature.

Preclinical Antitumor Activity

| Tumor Model | Administration | ED50 | Host | Reference |

| Transplantable Rodent Tumors | Oral | ~15-25 mg/kg | Rodents | |

| DMBA-induced Breast Carcinomas | Oral | ~15-25 mg/kg | Rats | |

| Human Gastric (H-81), Colorectal (H-143), and Breast (H-31) Cancer Xenografts | 25 consecutive oral administrations | >92% inhibition rate at 17.5-30 mg/kg | Nude Mice |

Clinical Efficacy: Phase II Study in Advanced Gastric Cancer[2]

| Parameter | Value |

| Response Rate (n=21) | |

| Overall Response Rate | 38.1% (8/21) |

| Complete Response (CR) | 4.8% (1/21) |

| Partial Response (PR) | 33.3% (7/21) |

| No Change (NC) | 23.8% (5/21) |

| Progressive Disease (PD) | 38.1% (8/21) |

| Median Survival | |

| Responders (CR + PR) | 13 months |

| No Change (NC) | 7 months |

| Progressive Disease (PD) | 2 months |

Pharmacokinetics

Detailed human pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound and its metabolites are not available in the reviewed literature. Preclinical studies in mice indicated that oral administration of 12.5 mg/kg and 25 mg/kg of this compound resulted in a plasma 5-FU area under the curve (AUC) comparable to that observed on the first and seventh day, respectively, of a 400-600 mg/day oral regimen in humans.

Experimental Protocols

Dihydrouracil Dehydrogenase (DHUDase) Inhibition Assay[1]

Objective: To determine the inhibitory activity of CNDP on DHUDase.

Enzyme Preparation:

-

Partially purify DHUDase from rat liver cytosol by ammonium sulfate fractionation and chromatography.

Assay Procedure:

-

The standard reaction mixture contains 100 mM potassium phosphate buffer (pH 7.4), 1 mM 2-mercaptoethanol, 0.1 mM EDTA, 0.1 mM NADPH, 10 µM [6-3H]5-fluorouracil, and the enzyme preparation in a total volume of 100 µl.

-

Vary the concentrations of CNDP to determine the IC50 value.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µl of 3 M trichloroacetic acid.

-

Add 150 µl of a charcoal suspension (10% activated charcoal in water) and incubate on ice for 10 minutes to adsorb the unreacted substrate.

-

Centrifuge the mixture, and measure the radioactivity of the supernatant, which contains the product, [6-3H]dihydrofluorouracil.

-

For kinetic analysis (Ki determination), perform the assay with varying concentrations of both the substrate (5-FU) and the inhibitor (CNDP).

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the antitumor efficacy of this compound in vivo.

Animal Model:

-

Use immunodeficient mice (e.g., nude mice).

-

Subcutaneously implant human tumor xenografts (e.g., gastric, colorectal cancer cell lines).[2]

Treatment Protocol:

-

Once tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound orally at various doses (e.g., 17.5 to 30 mg/kg) for a specified period (e.g., 25 consecutive days).[2]

-

The control group receives the vehicle.

Data Collection and Analysis:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor inhibition rate and assess for any signs of toxicity.

Phase II Clinical Trial in Advanced Gastric Cancer[2]

Objective: To assess the efficacy and safety of this compound in patients with advanced gastric cancer.

Patient Population:

-

Patients with histologically confirmed advanced gastric cancer.

Treatment Regimen:

-

Oral administration of this compound at a dose of 200 mg twice daily for 2 weeks, followed by a 2-week rest period, constituting one cycle.[3]

-

Patients were scheduled to receive a minimum of two courses.[3]

Efficacy Evaluation:

-

Tumor response was evaluated according to standard criteria (e.g., RECIST).

Safety Evaluation:

-

Adverse events were monitored and graded according to a standardized toxicity scale (e.g., WHO criteria).

Statistical Analysis:

-

The primary endpoint was the overall response rate. Secondary endpoints included median survival and toxicity profile.

Experimental Workflow for Clinical Trial

Adverse Events in Phase II Gastric Cancer Trial[2]

The major adverse events observed in the Phase II clinical trial for advanced gastric cancer included:

-

Gastrointestinal symptoms

-

Myelosuppression

-

Skin symptoms

Grade 3 or higher toxicities occurred in 26.1% of patients and were reported to be manageable and reversible upon discontinuation of the drug.[3]

Conclusion

This compound (BOF-A2) is a promising oral anticancer agent that leverages a dual mechanism of being a 5-FU prodrug and inhibiting 5-FU catabolism. This approach aims to enhance the therapeutic efficacy of 5-FU by maintaining higher and more sustained concentrations of the active drug in tumor tissues. Preclinical studies have demonstrated significant antitumor activity, and a Phase II clinical trial in advanced gastric cancer has shown encouraging response rates and a manageable safety profile. Further clinical development and pharmacokinetic studies in humans are warranted to fully elucidate the clinical potential of this compound.

References

- 1. 3-Cyano-2,6-dihydroxypyridine (CNDP), a new potent inhibitor of dihydrouracil dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Antitumor activity and metabolism of BOF-A2, a new 5-fluorouracil derivative, with human cancers xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase II trial of a new 5-fluorouracil derivative, BOF-A2 (this compound), for patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Emitefur's Impact on DNA and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emitefur (BOF-A2) is an oral fluoropyrimidine anticancer agent designed for sustained release of the active moiety, 5-fluorouracil (5-FU). As a prodrug, the pharmacological activity of this compound is attributable to its metabolic conversion to 5-FU, a cornerstone of chemotherapy for various solid tumors. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its profound effects on the synthesis of DNA and RNA. Recent research has highlighted the dual nature of 5-FU's cytotoxicity, with significant contributions from both the disruption of DNA replication and the induction of RNA-mediated damage. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a derivative of 5-fluorouracil (5-FU) that functions as a masked form of 5-FU and an inhibitor of its degradation, leading to prolonged systemic exposure to the active drug.[1][2] The clinical efficacy of this compound, like other fluoropyrimidines, is predicated on the intracellular actions of its active metabolite, 5-FU. The cytotoxic effects of 5-FU are multifaceted, primarily targeting the fundamental processes of nucleic acid synthesis. This guide will dissect these mechanisms, with a particular emphasis on the inhibition of DNA synthesis and the induction of RNA damage.

Mechanism of Action: From this compound to 5-Fluorouracil